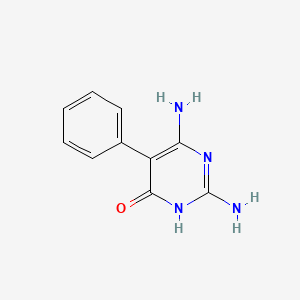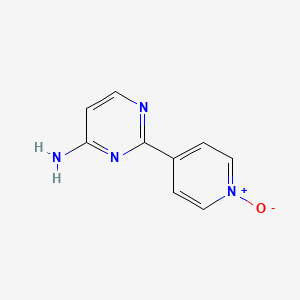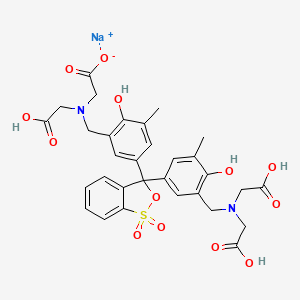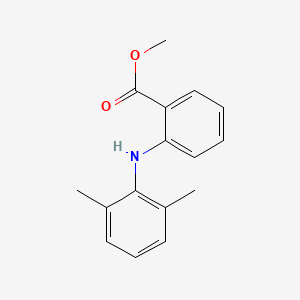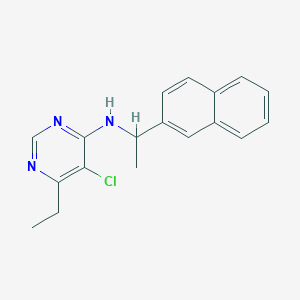![molecular formula C19H22N4OS B12922373 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea CAS No. 92882-05-8](/img/structure/B12922373.png)
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic organic compound that features an adamantyl group, an indole moiety, and a thiourea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of an adamantyl amine with an isothiocyanate derivative of indole. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. The choice of method depends on the scale of production and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]urea: Similar structure but with a urea linkage instead of thiourea.
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is unique due to its specific combination of an adamantyl group, an indole moiety, and a thiourea linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
92882-05-8 |
|---|---|
Fórmula molecular |
C19H22N4OS |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-(2-adamantyl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C19H22N4OS/c24-18-17(14-3-1-2-4-15(14)20-18)22-23-19(25)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,20,24H,5-9H2,(H,21,25) |
Clave InChI |
LHDPEMLRXFVVDV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC(=S)N=NC4=C(NC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

